molecular formula C19H18ClN3O2 B606248 BMS-770767 CAS No. 1875067-34-7

BMS-770767

Cat. No.: B606248
CAS No.: 1875067-34-7
M. Wt: 355.8 g/mol
InChI Key: HNXGIFYHJKEXNA-UHFFFAOYSA-N
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Description

BMS-770767 is a small molecule drug that acts as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a regulator of glucocorticoid activity and is thought to play a role in metabolic syndrome. This compound has been investigated for its potential therapeutic applications in conditions such as hypercholesterolemia and Type 2 diabetes .

Preparation Methods

The synthesis of BMS-770767 involves multiple steps. One of the key steps includes the reaction of 2-chlorophenol with a late-stage intermediate to form the desired product. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure high yield and purity. Industrial production methods would likely involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

BMS-770767 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a tool compound to study the inhibition of 11β-HSD1 and its effects on glucocorticoid metabolism.

    Biology: It helps in understanding the role of 11β-HSD1 in metabolic processes and its implications in diseases such as diabetes and obesity.

    Medicine: Clinical trials have investigated its potential as a therapeutic agent for hypercholesterolemia and Type 2 diabetes.

    Industry: It may have applications in the development of new drugs targeting metabolic diseases

Mechanism of Action

BMS-770767 exerts its effects by inhibiting the enzyme 11β-HSD1. This enzyme is responsible for converting inactive cortisone into active cortisol in cells. By inhibiting this enzyme, this compound reduces the levels of active cortisol, which can help in managing conditions like hypercholesterolemia and Type 2 diabetes. The molecular targets and pathways involved include the glucocorticoid receptor pathway and various metabolic pathways regulated by cortisol .

Comparison with Similar Compounds

BMS-770767 is unique in its specific inhibition of 11β-HSD1. Similar compounds include other 11β-HSD1 inhibitors such as:

  • PF-915275
  • MK-0916
  • RO-151

These compounds also target 11β-HSD1 but may differ in their potency, selectivity, and pharmacokinetic properties. This compound stands out due to its specific chemical structure and its potential therapeutic applications .

Properties

IUPAC Name

4-[8-(2-chlorophenoxy)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]bicyclo[2.2.1]heptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c20-13-4-1-2-5-14(13)25-15-6-3-11-23-16(15)21-22-17(23)18-7-9-19(24,12-18)10-8-18/h1-6,11,24H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXGIFYHJKEXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C3=NN=C4N3C=CC=C4OC5=CC=CC=C5Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1875067-34-7
Record name BMS-770767
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1875067347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-770767
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T8YQ8DDW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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